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molecular formula C13H11F3O3S B8320940 Methyl 2-[6-methoxy-4-(trifluoromethyl)benzo[b]thiophen-3-yl]acetate

Methyl 2-[6-methoxy-4-(trifluoromethyl)benzo[b]thiophen-3-yl]acetate

Cat. No. B8320940
M. Wt: 304.29 g/mol
InChI Key: IDOCFWVINQOSSS-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of methyl(6-methoxy-4-(trifluoromethyl)-1-benzothiophen-3-yl)acetate obtained above (405 mg) and AcOH (1.5 mL) was added 48% hydrobromic acid (3 mL) at room temperature. The mixture was stirred at 130° C. for 40 min under microwave irradiation. The mixture was poured into brine at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated in vacuo. A mixture of the residue, MeOH and conc. H2SO4 (0.071 mL) was refluxed for 1 h. The mixture was poured into brine at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine twice, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (232 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[C:9]2[C:10]([C:16]([F:19])([F:18])[F:17])=[CH:11][C:12]([O:14]C)=[CH:13][C:8]=2[S:7][CH:6]=1.CC(O)=O.Br>[Cl-].[Na+].O>[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[C:9]2[C:10]([C:16]([F:19])([F:17])[F:18])=[CH:11][C:12]([OH:14])=[CH:13][C:8]=2[S:7][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CSC2=C1C(=CC(=C2)OC)C(F)(F)F)=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Br
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for 40 min under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
A mixture of the residue, MeOH and conc. H2SO4 (0.071 mL)
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured into brine at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(CC1=CSC2=C1C(=CC(=C2)O)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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